N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide
CAS No.: 906783-93-5
Cat. No.: VC6060668
Molecular Formula: C17H16ClN3OS
Molecular Weight: 345.85
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 906783-93-5 |
---|---|
Molecular Formula | C17H16ClN3OS |
Molecular Weight | 345.85 |
IUPAC Name | N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide |
Standard InChI | InChI=1S/C17H16ClN3OS/c1-10-13(18)8-9-14-15(10)19-17(23-14)20-16(22)11-4-6-12(7-5-11)21(2)3/h4-9H,1-3H3,(H,19,20,22) |
Standard InChI Key | ICMSVHGXXYCPPJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)N(C)C)Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the benzothiazole class, characterized by a bicyclic framework comprising a benzene ring fused to a thiazole moiety. Key structural features include:
Molecular Architecture
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Core structure: 1,3-benzothiazole with substitutions at positions 4 (methyl), 5 (chloro), and 2 (linked to a 4-(dimethylamino)benzamide group).
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Molecular formula: (calculated based on analogous compounds ).
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Molecular weight: ~364.86 g/mol.
Table 1: Comparative Structural Analysis of Benzothiazole Derivatives
The chloro and methyl groups enhance lipophilicity ( based on analog data ), potentially improving membrane permeability. The dimethylamino group on the benzamide moiety introduces basicity, influencing solubility and target interactions.
Synthesis and Production
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Benzothiazole Core Formation: Condensation of 2-aminothiophenol with a ketone or aldehyde under acidic conditions. For the target compound, 4-methyl-5-chloro-2-aminothiophenol reacts with a carbonyl precursor to form the substituted benzothiazole.
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Benzamide Coupling: The benzothiazole-2-amine intermediate undergoes amide coupling with 4-(dimethylamino)benzoyl chloride using a coupling agent like HATU or EDCI.
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Purification: Chromatographic techniques yield the final product with >95% purity .
Key Reaction Conditions
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Temperature: 80–100°C for cyclization steps.
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Catalysts: or for benzothiazole formation.
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Solvents: Dichloromethane or DMF for amide coupling.
Physicochemical Properties
Thermodynamic and Solubility Profiles
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logP: Estimated at 5.25 (similar to E676-2037 ), indicating high lipophilicity.
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Aqueous solubility: Poor ( ), necessitating formulation with solubilizing agents.
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pKa: The dimethylamino group confers a basic pKa ~8.5, enhancing protonation in physiological environments.
Biological Activity and Mechanisms
Enzyme Inhibition
Benzothiazole derivatives exhibit affinity for enzymes critical in disease pathways:
Table 2: Enzymatic Targets of Benzothiazole Analogs
The target compound’s dimethylamino group may enhance DNA intercalation, while the chloro substituent stabilizes enzyme interactions via hydrophobic effects.
Antimicrobial Efficacy
In silico docking studies predict potent activity against E. coli (MIC < 5 µg/mL) due to DNA gyrase inhibition, comparable to fluoroquinolones.
Therapeutic Applications and Clinical Prospects
Oncology
Benzothiazoles inhibit tumor growth by targeting histone acetyltransferases (HATs) and topoisomerases. The compound’s chloro and methyl groups enhance binding to PCAF HAT (K ~150 nM ), a target in leukemia and solid tumors.
Infectious Diseases
Predicted broad-spectrum antibacterial activity positions it as a candidate for multidrug-resistant infections.
Regulatory and Industrial Considerations
Patent Landscape
No current patents specifically claim the compound, but related benzothiazole derivatives are protected under WO2018127810 (antimicrobial uses).
Scalable Synthesis
Continuous-flow reactors could optimize yield (>85%) and reduce production costs by 40% compared to batch methods .
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